4-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine
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Overview
Description
4-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine is a synthetic organic compound with the molecular formula C16H23N3O2 and a molecular weight of 289.3727 This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a piperidine moiety and a cyclobutanecarbonyl group
Preparation Methods
The synthesis of 4-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine involves several steps. One common synthetic route includes the following steps:
Formation of the piperidine intermediate: The piperidine ring is synthesized by reacting cyclobutanecarbonyl chloride with piperidine in the presence of a base such as triethylamine.
Coupling with pyrimidine: The piperidine intermediate is then coupled with 2,6-dimethylpyrimidine-4-ol using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs, as well as scaling up the reaction conditions to accommodate larger quantities.
Chemical Reactions Analysis
4-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted pyrimidines and piperidines.
Scientific Research Applications
4-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its interactions with various biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine can be compared with other similar compounds, such as:
4-(1-(Cyclobutanecarbonyl)piperidin-4-yl)morpholine-3,5-dione: This compound has a similar piperidine and cyclobutanecarbonyl structure, but with a morpholine ring instead of a pyrimidine ring.
3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine: This compound has a similar structure with a pyrazole and pyrazine ring, and is studied for its potential as an HPK1 inhibitor.
Properties
IUPAC Name |
cyclobutyl-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-11-10-15(18-12(2)17-11)21-14-6-8-19(9-7-14)16(20)13-4-3-5-13/h10,13-14H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDLDCVIBZEGFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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